Evidence Gap: No BET Bromodomain Binding Affinity Data for Any BTD-1 Entity
No quantitative binding affinity data (IC50, Kd, Ki, or thermal shift ΔTm) exists for any BTD-1 entity against BRD2, BRD3, BRD4, or BRDT bromodomains. Searches of AlphaScreen assay datasets, BRD4-BD1/BD2 inhibition panels, and published BET inhibitor characterization studies reveal zero entries for BTD-1. In a representative BRD4/BRDT inhibition panel (Table 5, PMC7936271), positive control JQ1 exhibited BRD4-BD1 IC50 = 60 nM and BRDT-BD1 IC50 = 85 nM, while related benzothiadiazine derivatives (e.g., CDD-1302) showed BRDT-BD2 IC50 = 8 nM [1]. No BTD-1 compound appears in this or analogous comparative datasets. This absence precludes any head-to-head quantitative comparison with established BET inhibitors (JQ1, I-BET762, OTX015, CPI-0610, ABBV-075) [2].
| Evidence Dimension | BRD4-BD1 and BRDT-BD1 inhibitory potency (AlphaScreen) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | JQ1: BRD4-BD1 IC50 = 60 nM, BRDT-BD1 IC50 = 85 nM; CDD-1302: BRDT-BD2 IC50 = 8 nM |
| Quantified Difference | Not calculable |
| Conditions | AlphaScreen bromodomain binding assay, recombinant BRD4-BD1/BD2 and BRDT-BD1/BD2 proteins |
Why This Matters
Without binding data, any claim of BET inhibition for BTD-1 is unsupported; procurement for BET-related applications would be scientifically unjustified.
- [1] PMC7936271 Table 5. BRDT and BRD4 inhibition data for benzothiadiazine-based BET inhibitors. JQ1 control: BRDT-BD1 IC50 = 85 nM, BRD4-BD1 IC50 = 60 nM. CDD-1302: BRDT-BD2 IC50 = 8 nM. View Source
- [2] Filippakopoulos P, Qi J, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504. View Source
